REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[F:12])[C:5](=[N:7][OH:8])[NH2:6].[N:13]1[CH:18]=[C:17]([C:19]([Cl:21])=[O:20])[CH:16]=[N:15][CH:14]=1.N1C=C(C(O)=O)C=NC=1.C(Cl)(=O)C(Cl)=O>>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[N:6]=[C:19]([C:17]3[CH:18]=[N:13][CH:14]=[N:15][CH:16]=3)[O:8][N:7]=2)[CH:9]=[CH:10][C:11]=1[F:12].[N:13]1[CH:18]=[C:17]([C:19]([Cl:21])=[O:20])[CH:16]=[N:15][CH:14]=1
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(N)=NO)C=CC1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a drop of dimethylformamide at room temperature over 1 hour with subsequent removal of volatiles under reduced pressure
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C1=NOC(=N1)C=1C=NC=NC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |